molecular formula C20H12F3NS B14159566 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole CAS No. 52833-73-5

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole

Cat. No.: B14159566
CAS No.: 52833-73-5
M. Wt: 355.4 g/mol
InChI Key: JRFXVUDSLKGVQO-UHFFFAOYSA-N
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Description

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzothiopyranoindoles, which are characterized by the fusion of benzene, thiophene, and indole rings. The presence of a trifluoromethyl group at the 4-position adds to its distinct chemical properties.

Preparation Methods

The synthesis of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves several steps. One common method includes the preparation of 7-trifluoromethyl and 8-trifluoromethyl 1thiochroman-4-one, which are then used to synthesize the desired benzothiopyranoindole derivatives . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular pathways, potentially resulting in therapeutic effects. detailed studies are required to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

4-Trifluoromethyl-6H-benzo(e)(1)benzothiopyrano(4,3-b)indole can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound makes it unique, as this group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

52833-73-5

Molecular Formula

C20H12F3NS

Molecular Weight

355.4 g/mol

IUPAC Name

18-(trifluoromethyl)-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17-nonaene

InChI

InChI=1S/C20H12F3NS/c21-20(22,23)15-7-3-6-13-18-14(10-25-19(13)15)17-12-5-2-1-4-11(12)8-9-16(17)24-18/h1-9,24H,10H2

InChI Key

JRFXVUDSLKGVQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(S1)C(=CC=C3)C(F)(F)F)NC4=C2C5=CC=CC=C5C=C4

Origin of Product

United States

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